1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone
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Overview
Description
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone is a quinoline derivative known for its interesting biological properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, particularly for their antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone can be achieved through regioselective O-alkylation. This involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . The reaction typically takes 20-45 minutes to complete .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
O-alkylation: This reaction is facilitated by silver nanoparticles and involves the formation of an ether bond.
Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Silver Nanoparticles: Used as a catalyst for O-alkylation reactions.
DMSO (Dimethyl Sulfoxide): Commonly used as a solvent in these reactions.
Major Products
The major product formed from the O-alkylation reaction is 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanone .
Scientific Research Applications
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The chloroquinoline moiety is known to inhibit mammalian topoisomerase II, which is crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent that also targets topoisomerase enzymes.
Uniqueness
1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
1-(2-chloro-8-propan-2-ylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C14H14ClNO/c1-8(2)11-6-4-5-10-7-12(9(3)17)14(15)16-13(10)11/h4-8H,1-3H3 |
InChI Key |
CQISFPWRKDVAKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)C(=O)C |
Origin of Product |
United States |
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